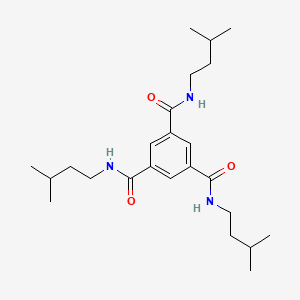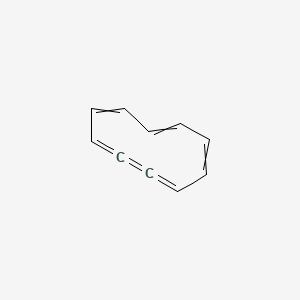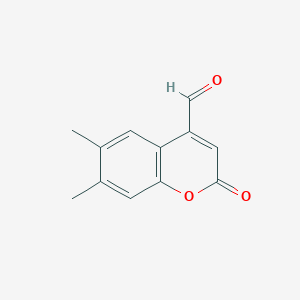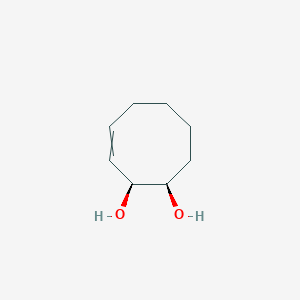![molecular formula C9H7ClO3 B14252589 (S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride CAS No. 401947-96-4](/img/structure/B14252589.png)
(S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride is a chemical compound that belongs to the class of dioxins. Dioxins are a group of chemically related compounds that are persistent environmental pollutants. This compound is characterized by its unique structure, which includes a dioxine ring fused with a benzene ring and a carbonyl chloride functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride typically involves the reaction of a suitable precursor with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). These reagents are commonly used to convert alcohols into alkyl halides under mild conditions . The reaction conditions usually involve refluxing the precursor with the reagent in an inert solvent such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reagents and conditions as described above. The process would be optimized for yield and purity, often involving multiple purification steps such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis of the carbonyl chloride group.
Wissenschaftliche Forschungsanwendungen
(S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the modification of biological pathways and the exertion of its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polychlorinated Dibenzo-p-dioxins (PCDDs): These compounds have similar dioxin structures but differ in the number and position of chlorine atoms.
Polychlorinated Dibenzofurans (PCDFs): Similar to PCDDs but with a different ring structure.
Polychlorinated Biphenyls (PCBs): Structurally related compounds with dioxin-like properties.
Uniqueness
(S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride is unique due to its specific structure and the presence of the carbonyl chloride functional group
Eigenschaften
CAS-Nummer |
401947-96-4 |
|---|---|
Molekularformel |
C9H7ClO3 |
Molekulargewicht |
198.60 g/mol |
IUPAC-Name |
(3S)-2,3-dihydro-1,4-benzodioxine-3-carbonyl chloride |
InChI |
InChI=1S/C9H7ClO3/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-4,8H,5H2/t8-/m0/s1 |
InChI-Schlüssel |
UPCGTFBXZKCPOT-QMMMGPOBSA-N |
Isomerische SMILES |
C1[C@H](OC2=CC=CC=C2O1)C(=O)Cl |
Kanonische SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14252510.png)



![3-Methyl-2-[(E)-(3-methylbutylidene)amino]phenol](/img/structure/B14252538.png)
![4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride](/img/structure/B14252545.png)




![2-{[2-(Benzyloxy)propanoyl]oxy}propanoic acid](/img/structure/B14252583.png)
![1,3-Oxathiolane-2-thione, 5-[[(2-ethylhexyl)oxy]methyl]-](/img/structure/B14252585.png)
![1-Hexanone, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14252588.png)
